4-Chloro-3-ethenyl-2-fluoropyridine
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Overview
Description
4-Chloro-2-fluoro-3-vinylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine, fluorine, and vinyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-vinylpyridine can be achieved through several methods. One common approach involves the selective fluorination of pyridine derivatives. Additionally, the Suzuki-Miyaura coupling reaction is widely used for forming carbon-carbon bonds, which can be applied to synthesize vinyl-substituted pyridines .
Industrial Production Methods: Industrial production of 4-Chloro-2-fluoro-3-vinylpyridine typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-2-fluoro-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-vinylpyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-Chloro-3-fluoro-4-vinylpyridine
- 2-Chloro-3-fluoropyridine
- 4-Chloro-3-fluoropyridine
Uniqueness: 4-Chloro-2-fluoro-3-vinylpyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties to the molecule. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the vinyl group provides a site for further functionalization, enhancing its versatility in synthetic applications .
Properties
Molecular Formula |
C7H5ClFN |
---|---|
Molecular Weight |
157.57 g/mol |
IUPAC Name |
4-chloro-3-ethenyl-2-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-6(8)3-4-10-7(5)9/h2-4H,1H2 |
InChI Key |
ZFCBLPGLNZWRKD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CN=C1F)Cl |
Origin of Product |
United States |
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